N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide
Description
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Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-2,5-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O4S/c1-4-9-24-16-11-14(6-8-17(16)28-12-20(2,3)19(24)25)23-29(26,27)18-10-13(21)5-7-15(18)22/h5-8,10-11,23H,4,9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZQSVORDBVSGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide is a complex organic compound notable for its unique structural features that include a benzoxazepine ring system and a difluorobenzenesulfonamide group . This compound has garnered attention in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 412.486 g/mol. The structure facilitates various interactions at the molecular level, influencing its biological activity.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the benzoxazepine core through cyclization reactions.
- Alkylation reactions to introduce the dimethyl and propyl groups.
- Attachment of the sulfonamide moiety via amide bond formation.
These steps are optimized in industrial settings to ensure high yield and purity through careful control of reaction conditions including temperature and pressure.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate enzyme activity or bind to receptors, influencing various signaling pathways within biological systems.
Potential Therapeutic Applications
Preliminary studies suggest that compounds with similar structural features exhibit significant biological activities:
- Anticancer : Potential inhibition of cancer cell proliferation.
- Anti-inflammatory : Modulation of inflammatory pathways.
- Antimicrobial : Activity against certain bacterial strains.
Case Studies and Research Findings
Research has demonstrated that compounds related to this structure can inhibit key enzymes involved in metabolic pathways. For instance:
| Compound | Target Enzyme | IC50 (nM) | Reference |
|---|---|---|---|
| Compound A | Farnesyl Diphosphate Synthase | 90 | |
| Compound B | Squalene Synthase | 45 | |
| Compound C | DNA/RNA Interaction | Various |
These findings indicate that the oxazepine structure may confer unique properties that enhance biological activity compared to other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
